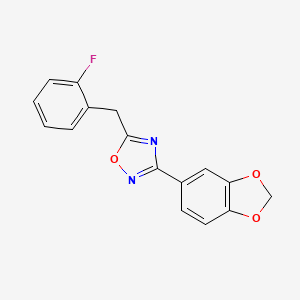![molecular formula C18H14FN5 B14944107 1-(4-fluorophenyl)-3,6-dimethyl-4-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14944107.png)
1-(4-fluorophenyl)-3,6-dimethyl-4-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3,6-Dimethyl-4-(4-Pyridyl)-1H-Pyrazolo[3,4-D]Pyrimidine is a heterocyclic compound that combines the structural features of pyrazole and pyrimidine rings
Métodos De Preparación
The synthesis of 1-(4-Fluorophenyl)-3,6-Dimethyl-4-(4-Pyridyl)-1H-Pyrazolo[3,4-D]Pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex heterocycles .
Análisis De Reacciones Químicas
1-(4-Fluorophenyl)-3,6-Dimethyl-4-(4-Pyridyl)-1H-Pyrazolo[3,4-D]Pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-3,6-Dimethyl-4-(4-Pyridyl)-1H-Pyrazolo[3,4-D]Pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-3,6-Dimethyl-4-(4-Pyridyl)-1H-Pyrazolo[3,4-D]Pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antitubercular agent, it inhibits the growth of Mycobacterium tuberculosis by interfering with essential enzymatic processes . The compound’s structure allows it to bind to active sites on enzymes or receptors, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar compounds to 1-(4-Fluorophenyl)-3,6-Dimethyl-4-(4-Pyridyl)-1H-Pyrazolo[3,4-D]Pyrimidine include other pyrazolo[3,4-d]pyrimidine derivatives and fluorinated pyridines These compounds share structural similarities but differ in their specific substituents, which can significantly impact their chemical and biological properties
Propiedades
Fórmula molecular |
C18H14FN5 |
|---|---|
Peso molecular |
319.3 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-3,6-dimethyl-4-pyridin-4-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C18H14FN5/c1-11-16-17(13-7-9-20-10-8-13)21-12(2)22-18(16)24(23-11)15-5-3-14(19)4-6-15/h3-10H,1-2H3 |
Clave InChI |
MTRYZKBOQLJJFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=NC(=NC(=C12)C3=CC=NC=C3)C)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-6-(2-methyl-1,3-oxazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944028.png)
![N-{[(4-bromophenyl)carbamoyl]oxy}butanimidoyl chloride](/img/structure/B14944034.png)
![6-(4-Chlorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14944039.png)
![3-Isopropyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-E][1,3]thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B14944046.png)
![N-[7-(cyclopropylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]cyclopropanecarboxamide](/img/structure/B14944048.png)
![6-(4-methoxyphenyl)-7-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14944051.png)
![(1Z)-2-(4-methoxyphenyl)-N'-{[(3,4,5-trimethoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B14944053.png)
![6-(Furan-2-yl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944055.png)
![3-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B14944058.png)
![{4-[(E)-2-([1,2,4]triazolo[1,5-d][1,4]benzoxazepin-2-yl)ethenyl]phenoxy}acetic acid](/img/structure/B14944066.png)

![Diethyl N-[1-(4-fluorophenyl)-2,3,4,5,6,7-hexahydro-2,4,6-trioxo-5-(trifluoromethyl)-1H-pyrrolo[2,3-d]pyrimidin-5-yl]phosphoramidate](/img/structure/B14944088.png)
![4-(4-methoxyphenyl)-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B14944092.png)
![ethyl (2,2,3,3-tetracyano-2'-oxospiro[cyclopropane-1,3'-indol]-1'(2'H)-yl)acetate](/img/structure/B14944094.png)
